4-OXO-4-[2-(2-PHENYL-1-ETHYNYL)ANILINO]BUTANOIC ACID
Overview
Description
4-OXO-4-[2-(2-PHENYL-1-ETHYNYL)ANILINO]BUTANOIC ACID is a complex organic compound with a unique structure that includes a phenylethynyl group and an anilino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-4-[2-(2-PHENYL-1-ETHYNYL)ANILINO]BUTANOIC ACID can be achieved through a series of organic reactions. One common method involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields for a wide range of substrates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-OXO-4-[2-(2-PHENYL-1-ETHYNYL)ANILINO]BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylethynyl and anilino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-OXO-4-[2-(2-PHENYL-1-ETHYNYL)ANILINO]BUTANOIC ACID has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-OXO-4-[2-(2-PHENYL-1-ETHYNYL)ANILINO]BUTANOIC ACID involves its interaction with molecular targets through its functional groups. The phenylethynyl and anilino groups can form hydrogen bonds and π-π interactions with target molecules, influencing biochemical pathways and molecular functions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-OXO-4-PHENYL-2-BUTENOIC ACID: This compound shares a similar backbone but lacks the phenylethynyl and anilino groups.
2-OXO-4-PHENYL-BUTYRIC ACID: Another related compound with a similar structure but different functional groups.
Uniqueness
4-OXO-4-[2-(2-PHENYL-1-ETHYNYL)ANILINO]BUTANOIC ACID is unique due to the presence of both phenylethynyl and anilino groups, which confer distinct chemical and biological properties. These groups enable the compound to participate in a wider range of reactions and interactions compared to its simpler analogs.
Properties
IUPAC Name |
4-oxo-4-[2-(2-phenylethynyl)anilino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-13-18(21)22)19-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14/h1-9H,12-13H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPZDNIUTZPCHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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